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molecular formula C6H15ClSi B140506 Chlorotriethylsilane CAS No. 994-30-9

Chlorotriethylsilane

Cat. No. B140506
M. Wt: 150.72 g/mol
InChI Key: DCFKHNIGBAHNSS-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

A mixture of Et3SiH (10.5 g, 0.09 mol) and methallyl chloride (8.2 g, 0.09 mol) was combined in a 150 ml apparatus and 0.05 ml Pt catalyst solution added, followed by heating at reflux (115° C.) for 50 hr. Additional Pt catalyst solution (0.025 ml) was added at 40 hr. The incomplete reaction was distilled, yielding 4.98 g (36.8%) of Et3SiCl and 3.48 g (18.7%) of Et3SiCH2CHMeCH2Cl. This example shows that the unpromoted reaction of Et3SiH with methallyl chloride is very slow and endothermic.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.025 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
36.8%
Yield
18.7%

Identifiers

REACTION_CXSMILES
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH2:8]([Cl:12])[C:9](=[CH2:11])[CH3:10]>>[Si:1]([Cl:12])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[Si:1]([CH2:10][CH:9]([CH2:8][Cl:12])[CH3:11])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Two
Name
solution
Quantity
0.025 mL
Type
reactant
Smiles
Step Three
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The incomplete reaction
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
[Si](CC)(CC)(CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 36.8%
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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